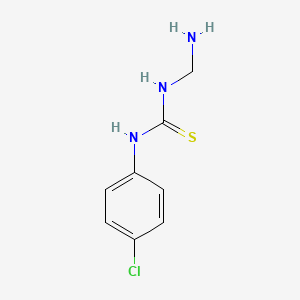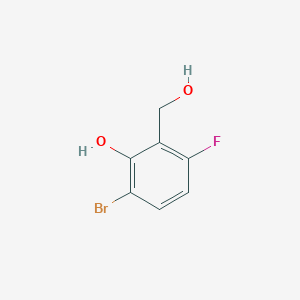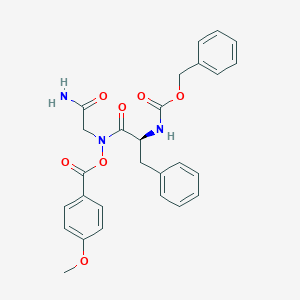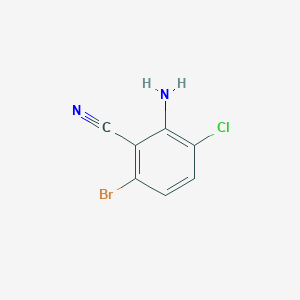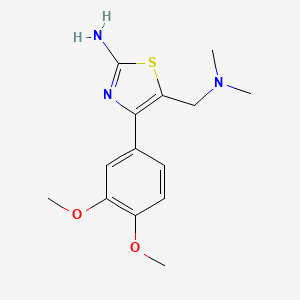![molecular formula C40H36O6P2 B12835249 1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple methoxy groups and phosphine oxide functionalities, which contribute to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
The synthesis of 1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which is then functionalized with methoxy groups.
Phosphine Oxide Introduction:
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide groups back to phosphines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric hydrogenation reactions, facilitating the synthesis of chiral compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the preparation of chiral polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] involves its interaction with molecular targets through its phosphine oxide groups. These groups can coordinate with metal ions, facilitating catalytic processes. The methoxy groups enhance the compound’s solubility and reactivity, allowing it to participate in various chemical transformations .
Comparación Con Compuestos Similares
1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide] can be compared with other similar compounds such as:
(S)-(-)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine: Used in asymmetric hydrogenation reactions.
®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(di(3,5-xylyl)phosphino)-3,3’-bipyridine: Acts as a ligand in the asymmetric hydrogenation of β-keto esters and other substrates.
These compounds share similar structural features but differ in their specific applications and reactivity, highlighting the unique properties of 1,1’-[4,4’,6,6’-Tetramethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-diphenylphosphine oxide].
Propiedades
IUPAC Name |
1-diphenylphosphoryl-2-(2-diphenylphosphoryl-4,6-dimethoxyphenyl)-3,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O6P2/c1-43-29-25-35(45-3)39(37(27-29)47(41,31-17-9-5-10-18-31)32-19-11-6-12-20-32)40-36(46-4)26-30(44-2)28-38(40)48(42,33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-28H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOBGJYSFHNJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=C(C=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
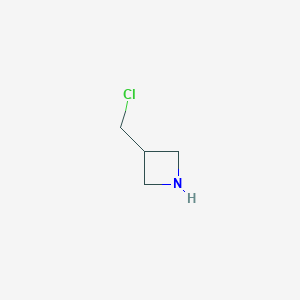
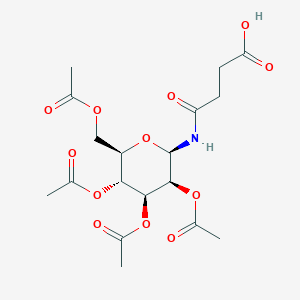
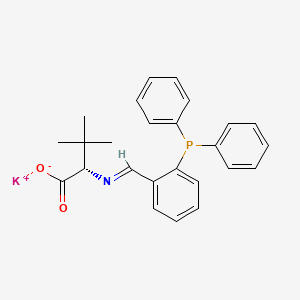

![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)

